molecular formula C21H27N5O3 B11457015 10-(4-Ethoxyphenyl)-1-methyl-3-propyl-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione

10-(4-Ethoxyphenyl)-1-methyl-3-propyl-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione

Cat. No.: B11457015
M. Wt: 397.5 g/mol
InChI Key: VPPFYWZSNZDIOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-(4-ethoxyphenyl)-1-methyl-3-propyl-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione is a complex organic compound with a unique structure that includes a diazepine ring fused with a purine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(4-ethoxyphenyl)-1-methyl-3-propyl-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. One common approach is to start with the appropriate purine derivative and introduce the diazepine ring through a series of condensation and cyclization reactions. Specific reagents and catalysts, such as strong acids or bases, are often required to facilitate these transformations .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

10-(4-ethoxyphenyl)-1-methyl-3-propyl-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines and thiols. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

10-(4-ethoxyphenyl)-1-methyl-3-propyl-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 10-(4-ethoxyphenyl)-1-methyl-3-propyl-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 10-(4-ethoxyphenyl)-1-methyl-3-propyl-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione apart from similar compounds is its specific substitution pattern and the resulting electronic and steric effects. These unique features can lead to distinct biological activities and chemical reactivity, making it a valuable compound for research and development .

Properties

Molecular Formula

C21H27N5O3

Molecular Weight

397.5 g/mol

IUPAC Name

10-(4-ethoxyphenyl)-1-methyl-3-propyl-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione

InChI

InChI=1S/C21H27N5O3/c1-4-12-26-19(27)17-18(23(3)21(26)28)22-20-24(13-6-7-14-25(17)20)15-8-10-16(11-9-15)29-5-2/h8-11H,4-7,12-14H2,1-3H3

InChI Key

VPPFYWZSNZDIOI-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)C2=C(N=C3N2CCCCN3C4=CC=C(C=C4)OCC)N(C1=O)C

Origin of Product

United States

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